molecular formula C21H27N3O4S B2819037 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methanesulfonamide CAS No. 315694-24-7

1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methanesulfonamide

Cat. No.: B2819037
CAS No.: 315694-24-7
M. Wt: 417.52
InChI Key: PAUPSGFIYPXNHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methanesulfonamide is a hybrid molecule featuring two distinct pharmacophores: a 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane moiety and a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl group linked via a methanesulfonamide bridge. The bicyclo[2.2.1]heptane system is a rigid, hydrophobic scaffold known to influence conformational stability, while the pyrazolone ring is a common heterocycle in anti-inflammatory and analgesic agents .

Structural characterization of related compounds (e.g., crystal structures in –13) highlights the importance of hydrogen bonding in stabilizing molecular conformations, suggesting this compound may adopt a planar arrangement conducive to intermolecular interactions .

Properties

IUPAC Name

1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-14-18(19(26)24(23(14)4)16-8-6-5-7-9-16)22-29(27,28)13-21-11-10-15(12-17(21)25)20(21,2)3/h5-9,15,22H,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUPSGFIYPXNHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)CC34CCC(C3(C)C)CC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methanesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic structure combined with a pyrazole moiety and a methanesulfonamide group. Its molecular formula is C18H24N2O3SC_{18}H_{24}N_2O_3S with a molecular weight of approximately 348.46 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, focusing primarily on its pharmacological properties.

Anticancer Activity

Recent studies have indicated that derivatives of the pyrazole moiety exhibit significant anticancer properties. For instance, compounds similar to the one have shown promising results against various cancer cell lines.

Cell Line IC50 (µM) Reference
MDA-MB-2313.48Study on thiosemicarbazones
SMMC-77218.84Study on thiosemicarbazones
HeLa6.69Study on thiosemicarbazones

These values suggest that the compound may inhibit cancer cell proliferation effectively.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in various metabolic pathways. Notably:

Enzyme Inhibition Ki (µM) Reference
α-Glycosidase63.85 - 851.05Inhibition study
Carbonic Anhydrase I & II1.11 - 17.34Inhibition study
Acetylcholinesterase (AChE)13.58 - 31.45Inhibition study

These findings indicate that the compound may serve as a potential therapeutic agent in diseases where these enzymes are dysregulated.

Study on Antioxidant Activity

In a study assessing the antioxidant potential of structurally related compounds, it was found that they exhibited notable antioxidant activity through DPPH assay testing. The synthesized compounds demonstrated effective scavenging abilities, suggesting that the compound may also possess antioxidant properties.

Toxicity Assessment

Toxicity studies conducted on similar compounds revealed no significant cytotoxic effects at low concentrations (0.07–10 µM) in hepatoma cell lines, indicating a favorable safety profile for further development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Several compounds share structural motifs with the target molecule, differing primarily in substituents and linker groups. Key examples include:

Compound Name Key Structural Differences Biological/Physical Implications Reference
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide Replaces methanesulfonamide with acetamide; adds methylsulfanylphenyl group Reduced hydrogen-bonding capacity; increased lipophilicity may affect membrane permeability
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanamide Substitutes bicycloheptane with isoindole dione; adds phenylpropanamide chain Enhanced π-π stacking potential; possible cytotoxicity due to aromatic bulk
1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide Retains bicycloheptane-sulfonamide core but lacks pyrazolone ring Simplified structure may reduce target specificity but improve synthetic accessibility

Computational Similarity Analysis

Using Tanimoto coefficients and molecular fingerprinting (as in –5), the target compound shows moderate similarity (~60–70%) to pyrazolone-based analgesics (e.g., antipyrine derivatives) and sulfonamide-containing enzyme inhibitors. Key molecular properties compared to analogs:

  • Molecular Weight : ~450–470 g/mol (similar to –8 compounds).
  • Hydrogen-Bond Donors/Acceptors: 3 donors (NH, two ketones) and 5 acceptors (ketones, sulfonamide), comparable to ’s acetamide analog (2 donors, 4 acceptors).
  • logP (Predicted) : ~2.5–3.0, indicating moderate lipophilicity, akin to methylsulfanyl-substituted analogs .

These metrics suggest balanced solubility and permeability, though experimental validation is lacking.

Crystallographic and Hydrogen-Bonding Patterns

Crystal structures of analogs (e.g., ) reveal:

  • Pyrazolone Ring : Engages in N–H⋯O hydrogen bonds with sulfonamide or acetamide linkers, stabilizing planar conformations.
  • Bicycloheptane Moieties : Adopt chair-like conformations, minimizing steric strain .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what critical parameters influence yield?

The synthesis typically involves multi-step reactions, starting with the formation of the bicyclic ketone core (7,7-dimethyl-2-oxobicyclo[2.2.1]heptane) followed by sulfonamide coupling. Key steps include:

  • Bicyclic ketone activation : Reacting the ketone with methanesulfonyl chloride under basic conditions to form the methanesulfonate intermediate .
  • Nucleophilic substitution : Reaction with the pyrazolone derivative (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine) under controlled pH and temperature to ensure regioselectivity . Critical parameters include solvent choice (e.g., DMF for solubility), reaction time (12–24 hours for complete coupling), and purification via column chromatography .

Q. How should researchers characterize the compound’s purity and structural integrity?

Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm the presence of the bicyclic system (e.g., δ 1.2–1.4 ppm for dimethyl groups) and sulfonamide linkage (δ 3.1–3.3 ppm for –SO2–NH–) .
  • X-ray crystallography : Resolve stereochemical details, particularly the configuration of the bicyclic and pyrazolone moieties .
  • HPLC-MS : Verify purity (>95%) and molecular weight (expected [M+H]+ ~450–460 Da) .

Q. What preliminary assays are recommended to assess biological activity?

  • Enzyme inhibition assays : Screen against targets like cyclooxygenases (COX) or kinases, given the sulfonamide group’s propensity for binding catalytic sites .
  • Cellular viability tests : Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects at 1–100 µM concentrations .
  • Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with proteins .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity?

  • SAR-guided optimization : Modify substituents on the pyrazolone ring (e.g., phenyl group substitution) to alter steric and electronic interactions. For example, electron-withdrawing groups may improve COX-2 selectivity .
  • Stereochemical tuning : Compare enantiomers (e.g., (1R,4R) vs. (1S,4S) bicyclic configurations) using chiral HPLC to identify configurations with higher target affinity .

Q. What strategies resolve contradictions in reported biological data?

  • Reproducibility protocols : Standardize assay conditions (e.g., buffer pH, cell passage number) to minimize variability. Cross-validate results using orthogonal methods (e.g., SPR + enzymatic assays) .
  • Meta-analysis : Compare data across structurally analogous compounds (e.g., camphor sulfonamide derivatives) to identify trends in activity-structure relationships .

Q. How does the compound’s stability impact formulation development?

  • pH-dependent degradation : Perform accelerated stability studies (40°C/75% RH) across pH 2–7. The bicyclic system may degrade under acidic conditions, necessitating enteric coatings for oral delivery .
  • Solubility enhancement : Test co-solvents (e.g., PEG-400) or cyclodextrin complexes to improve aqueous solubility (<0.1 mg/mL in water) .

Q. What computational methods support mechanism-of-action studies?

  • Molecular docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR). Focus on hydrogen bonding between the sulfonamide and Arg120/His90 residues .
  • MD simulations : Simulate binding dynamics over 100 ns to assess conformational stability of the ligand-protein complex .

Methodological Notes

  • Experimental design : Include positive controls (e.g., celecoxib for COX-2 assays) and triplicate measurements to ensure statistical rigor .
  • Data interpretation : Use cheminformatics tools (e.g., Schrödinger Suite) to correlate substituent effects with activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.